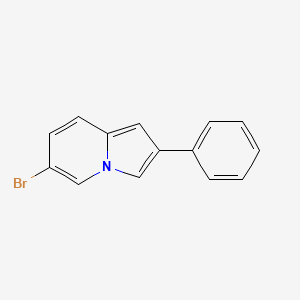

6-Bromo-2-phenylindolizine

Descripción general

Descripción

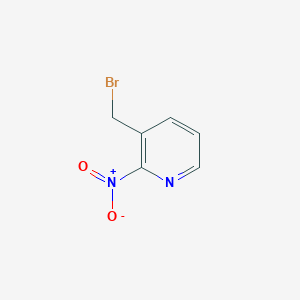

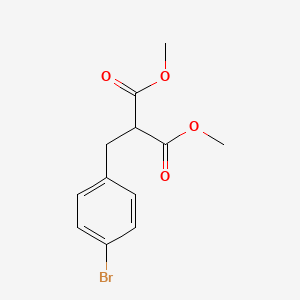

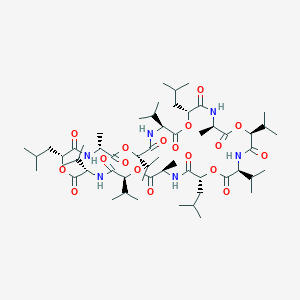

6-Bromo-2-phenylindolizine is a chemical compound with the molecular formula C14H10BrN . It is a member of the indolizine family, which are heterocyclic compounds that serve as precursors for widespread indolizidine alkaloids .

Synthesis Analysis

The synthesis of indolizines, including this compound, has seen numerous new strategies in the last decade. Traditional methods such as Scholtz or Chichibabin reactions have been supplemented with new pathways, including transition metal-catalyzed reactions and approaches based on oxidative coupling . An improved synthesis method involves regiospecific lithiation at the 5 position of 2-substituted indolizines, followed by reactions with different electrophiles .Molecular Structure Analysis

The molecular structure of this compound is characterized by a 10π conjugated planar electronic structure . The compound has an average mass of 272.140 Da and a monoisotopic mass of 270.999664 Da .Chemical Reactions Analysis

The chemical reactions involving this compound are diverse. For instance, the synthesis of π-expanded indolizines starting from 2-(quinolin-2-yl)acetates and nitroolefins in the presence of cerium(III) salt has been reported . Another reaction involves the use of sodium hydroxide, leading to deacylation .Physical And Chemical Properties Analysis

This compound has a density of 1.38±0.1 g/cm3 . Its molecular weight is 272.14 g/mol .Aplicaciones Científicas De Investigación

Antimicrobial Applications

- Nitro-substituted 2-phenylindolizines as Antimicrobial Agents: Some para- and meta-substituted nitro-2-phenylindolizines have been prepared and tested as potential antimicrobial agents, synthesized through the Chichibabin-Stepanow synthesis (Lins, Block, & Doerge, 1982).

Synthesis and Structural Investigation

- Synthesis of Nitro-2-phenylindolizine: An approach involving the reaction of oxazolo[3,2-a]pyridinium salt with nitromethane for synthesizing 1-nitro-2-phenylindolizine has been identified (Babaev, Bozhenko, & Maiboroda, 1995).

- Structural Analysis of Phenylindolizine-based Drugs: A structural analysis was carried out on a phenylindolizine-based drug showing inhibitory action towards Mycobacterium tuberculosis. The study focused on intermolecular interactions and crystal structure analysis (Hasija et al., 2020).

Anti-Inflammatory and Biological Activity

- Synthesis of Aryloxylindolizine Derivatives for Anti-Inflammatory Activity: The synthesis of 3-aryloxylindolizine derivatives via Sonogashira coupling was studied. These compounds exhibited potential as IL-6 inhibitors, relevant for rheumatoid arthritis treatment and showed significant anti-inflammatory activities in a mouse cell inflammation model (Wei et al., 2013).

Miscellaneous Applications

- Bromination Reactions in Phosphaindolizines: A study on the bromination of phosphorus in 2-phosphaindolizine, focusing on the preparation and hydrolysis of 1-bromo derivatives (Bansal et al., 1992).

- Mannich Bases from 2-phenylindolizines: Exploration of Mannich derivatives of 3-methyl-2-phenylindolizine and 3-ethyl-2-phenylindolizine, including an examination of their mechanism in the Mannich reaction and potential as therapeutic agents (Harrell & Doerge, 1967).

Mecanismo De Acción

While the specific mechanism of action for 6-Bromo-2-phenylindolizine is not explicitly mentioned in the retrieved papers, indolizine derivatives are known to serve as precursors for widespread indolizidine alkaloids . These alkaloids have various biological activities, suggesting that this compound may also have potential biological applications .

Direcciones Futuras

The future directions for the study of 6-Bromo-2-phenylindolizine and other indolizine derivatives are promising. Recent advances in the synthesis of indolizines have sparked the discovery of completely new pathways . Furthermore, the biological potential of indolizine nucleus is still largely unexplored, suggesting ample opportunities for future research .

Propiedades

IUPAC Name |

6-bromo-2-phenylindolizine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrN/c15-13-6-7-14-8-12(9-16(14)10-13)11-4-2-1-3-5-11/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEXRAGNSMRNYHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN3C=C(C=CC3=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B3040124.png)